molecular formula C9H11N3O5 B2746613 Ethyl N-methoxy-N-(3-nitropyridin-2-yl)carbamate CAS No. 400086-98-8

Ethyl N-methoxy-N-(3-nitropyridin-2-yl)carbamate

Cat. No.: B2746613
CAS No.: 400086-98-8
M. Wt: 241.203
InChI Key: AXXRTTIYFUDZNY-UHFFFAOYSA-N
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Description

Ethyl N-methoxy-N-(3-nitropyridin-2-yl)carbamate is a chemical compound with the molecular formula C9H11N3O5 and a molecular weight of 241.2 g/mol . It is characterized by the presence of an ethyl group, a methoxy group, and a nitropyridinyl group attached to a carbamate moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-methoxy-N-(3-nitropyridin-2-yl)carbamate typically involves the reaction of ethyl chloroformate with N-methoxy-N-(3-nitropyridin-2-yl)amine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-methoxy-N-(3-nitropyridin-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl N-methoxy-N-(3-nitropyridin-2-yl)carbamate is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of ethyl N-methoxy-N-(3-nitropyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The nitropyridinyl group plays a crucial role in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Ethyl N-methoxy-N-(3-nitropyridin-2-yl)carbamate can be compared with other carbamate derivatives, such as:

  • Ethyl N-methoxy-N-(2-nitropyridin-3-yl)carbamate
  • Ethyl N-methoxy-N-(4-nitropyridin-2-yl)carbamate
  • Ethyl N-methoxy-N-(3-nitropyridin-4-yl)carbamate

These compounds share similar structural features but differ in the position of the nitro group on the pyridine ring. This difference can significantly impact their chemical reactivity, biological activity, and overall properties. This compound is unique due to its specific substitution pattern, which influences its interaction with molecular targets and its suitability for various applications .

Properties

IUPAC Name

ethyl N-methoxy-N-(3-nitropyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O5/c1-3-17-9(13)11(16-2)8-7(12(14)15)5-4-6-10-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXRTTIYFUDZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(C1=C(C=CC=N1)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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